11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL
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Overview
Description
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is a chemical compound with the molecular formula C18H38O10. . This compound is part of the polyethylene glycol family, which is known for its wide range of applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL typically involves the stepwise addition of ethylene oxide to a starting alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{ROH} + n \text{(CH}_2\text{CH}_2\text{O)} \rightarrow \text{R(OCH}_2\text{CH}_2\text{)}_n\text{OH} ]
where R is the starting alcohol and n represents the number of ethylene oxide units added.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and catalysts to facilitate the addition of ethylene oxide to the starting alcohol. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines, depending on the reagent used.
Scientific Research Applications
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Mechanism of Action
The mechanism of action of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different applications .
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: A compound with similar structure but different functional groups.
Uniqueness
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is unique due to its specific structure and the presence of multiple ethylene glycol units, which impart distinct chemical properties and applications compared to other similar compounds .
Properties
CAS No. |
921201-74-3 |
---|---|
Molecular Formula |
C17H36O5 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecan-1-ol |
InChI |
InChI=1S/C17H36O5/c18-10-8-6-4-2-1-3-5-7-9-12-20-14-16-22-17-15-21-13-11-19/h18-19H,1-17H2 |
InChI Key |
XFMPUBKGGYYOFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCO)CCCCCOCCOCCOCCO |
Origin of Product |
United States |
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